![molecular formula C6H9NO3 B6612636 3-acetyl-5-methyl-1,3-oxazolidin-2-one CAS No. 2108355-34-4](/img/structure/B6612636.png)
3-acetyl-5-methyl-1,3-oxazolidin-2-one
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Overview
Description
3-acetyl-5-methyl-1,3-oxazolidin-2-one is a type of oxazolidinone . Oxazolidinones are a class of compounds that have gained popularity and interest in the scientific community due to their unique properties and applications . They are often used as chiral auxiliaries in stereoselective transformations .
Synthesis Analysis
The synthesis of oxazolidinones has been extensively studied in academic and industrial labs . Various synthetic routes have been developed for the preparation of oxazolidinone antibacterial agents . For instance, a method for the cleavage of 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones using potassium trimethylsilanolate in tetrahydrofuran has been described .Molecular Structure Analysis
The molecular structure of 3-acetyl-5-methyl-1,3-oxazolidin-2-one is characterized by the presence of a 1,3-oxazolidin-2-one nucleus . The empirical formula is C4H7NO2, and the molecular weight is 101.10 .Chemical Reactions Analysis
Oxazolidin-2-ones are known for their use in various chemical reactions . They are particularly useful as chiral auxiliaries in stereoselective transformations . The oxazolidin-2-one ring is a popular heterocycle framework in synthetic organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-acetyl-5-methyl-1,3-oxazolidin-2-one include a boiling point of 87-90 °C/1 mmHg, a melting point of 15 °C, and a density of 1.17 g/mL at 25 °C . It is a liquid at room temperature .Scientific Research Applications
Antibacterial Activity
The 1,3-oxazolidin-2-one nucleus, which includes “3-acetyl-5-methyl-1,3-oxazolidin-2-one”, is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations . This compound has been found to have antibacterial activity . Linezolid, an oxazolidin-2-one based antibacterial agent, has a unique mechanism of action .
Peptide Synthesis
“3-acetyl-5-methyl-1,3-oxazolidin-2-one” is mainly used as an amide-protecting reagent in peptide synthesis. It is used to protect the amine group of amino acids during peptide synthesis.
Building Block for Heterocyclic Compounds
This compound is also used as a building block for the synthesis of other heterocyclic compounds.
Antimicrobial Agents
The 3-acetyl-2,5-disubstituted-1,3,4-oxadizole derivatives, which can be synthesized from “3-acetyl-5-methyl-1,3-oxazolidin-2-one”, seem to be promising antimicrobial agents . The seriousness of the growing threat from bacteria fully indicates the urgent need to search for new chemotherapeutics that are stable to the resistance mechanisms created by microorganisms .
Broad Spectrum of Biological Activity
These derivatives have a broad spectrum of activity mainly: antibacterial , antifungal , antitubercular , antiprotozoal , anti-cancer , antioxidant . They also can act as monoamine oxidase inhibitors .
Drug Design
The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
While the specific mechanism of action for 3-acetyl-5-methyl-1,3-oxazolidin-2-one is not mentioned in the search results, oxazolidin-2-ones are known for their antibacterial activity . They have a unique mechanism of action and are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .
Future Directions
The future directions of research on 3-acetyl-5-methyl-1,3-oxazolidin-2-one and other oxazolidin-2-ones could involve further exploration of their antibacterial properties . Given the increasing problem of antibiotic resistance, new classes of antibacterials like oxazolidin-2-ones are of great interest .
properties
IUPAC Name |
3-acetyl-5-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-3-7(5(2)8)6(9)10-4/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFVNOVDRMUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-5-methyl-1,3-oxazolidin-2-one |
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